An In-depth Technical Guide to 4-Bromo-2,3-dihydro-1H-inden-1-ol: Chemical Properties and Experimental Protocols
An In-depth Technical Guide to 4-Bromo-2,3-dihydro-1H-inden-1-ol: Chemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-Bromo-2,3-dihydro-1H-inden-1-ol. The information is intended to support research and development activities in medicinal chemistry and materials science.
Chemical Properties
4-Bromo-2,3-dihydro-1H-inden-1-ol is a brominated derivative of indanol. The presence of the bromine atom and the hydroxyl group makes it a versatile intermediate for further chemical modifications.
Physicochemical Data
A summary of the key physicochemical properties of 4-Bromo-2,3-dihydro-1H-inden-1-ol is presented in the table below.
| Property | Value | Source |
| CAS Number | 16657-10-6 | [1] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [2] |
| Melting Point | 72 °C | |
| Boiling Point | 305.3 ± 37.0 °C at 760 mmHg | |
| Density | 1.6 ± 0.1 g/cm³ | |
| XLogP3 | 2.26 | |
| Polar Surface Area | 20.2 Ų | [2] |
| Refractive Index | 1.644 |
Spectral Data
1.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons. The aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm), with splitting patterns influenced by the bromine substituent. The proton attached to the carbon bearing the hydroxyl group (C1-H) would likely be a triplet or a doublet of doublets around δ 5.0-5.5 ppm. The methylene protons at C2 and C3 will show complex splitting patterns in the aliphatic region (δ 2.0-3.5 ppm).
1.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the bromine (C4) will be in the aromatic region, with its chemical shift influenced by the halogen. The carbon bearing the hydroxyl group (C1) will resonate at approximately δ 70-80 ppm. The other aromatic carbons will appear in the δ 120-150 ppm range, while the aliphatic carbons (C2 and C3) will be found in the upfield region (δ 20-40 ppm).
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching vibration will likely appear in the 1000-1200 cm⁻¹ region. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.
1.2.4. Mass Spectrometry
The mass spectrum of 4-Bromo-2,3-dihydro-1H-inden-1-ol will exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, separated by 2 m/z units.[3] Fragmentation may involve the loss of a water molecule (H₂O) from the molecular ion, as well as cleavage of the five-membered ring.[4]
Experimental Protocols
Synthesis
The synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-ol is typically achieved through a two-step process starting from 3-(2-bromophenyl)propanoic acid.
Step 1: Synthesis of 4-Bromo-1-indanone [5]
This step involves the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid.
-
Materials:
-
3-(2-Bromophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 3-(2-bromophenyl)propanoic acid in an excess of thionyl chloride and reflux the mixture for 2-3 hours to form the corresponding acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous dichloromethane.
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride in anhydrous dichloromethane and cool it in an ice bath.
-
Slowly add the solution of the acid chloride to the AlCl₃ suspension with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-1-indanone.
-
Step 2: Reduction of 4-Bromo-1-indanone to 4-Bromo-2,3-dihydro-1H-inden-1-ol [6][7]
This step involves the reduction of the ketone functionality to a secondary alcohol using a mild reducing agent like sodium borohydride.
-
Materials:
-
4-Bromo-1-indanone
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Water
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-bromo-1-indanone in methanol or ethanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.
-
Carefully add water to quench the excess NaBH₄.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude 4-Bromo-2,3-dihydro-1H-inden-1-ol.
-
Purification
Purification of the crude product is essential to obtain a high-purity compound for further applications. Recrystallization and flash column chromatography are common methods.[8]
2.2.1. Recrystallization [8]
-
Solvent Selection: A suitable solvent system should be determined empirically. A mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or ethanol) is often effective. The compound should be highly soluble in the hot solvent mixture and sparingly soluble at room temperature.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent system.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
2.2.2. Flash Column Chromatography [8]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a common starting point. The optimal solvent system should be determined by TLC analysis.
-
Procedure:
-
Pack a column with silica gel in the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
-
Reactivity and Potential Applications
The chemical structure of 4-Bromo-2,3-dihydro-1H-inden-1-ol offers two primary sites for further chemical modification, making it a valuable building block in organic synthesis.
-
Reactions at the Bromine Atom: The aryl bromide functionality is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination.[9] These reactions allow for the introduction of a wide range of substituents at the 4-position of the indanol core, enabling the synthesis of diverse compound libraries for drug discovery.
-
Reactions of the Hydroxyl Group: The secondary alcohol can undergo typical reactions of hydroxyl groups.[10] It can be esterified or etherified to introduce different functional groups. Oxidation of the hydroxyl group will regenerate the corresponding ketone, 4-bromo-1-indanone. The hydroxyl group can also be a leaving group after protonation in the presence of a strong acid, potentially leading to substitution or elimination reactions.
Biological Activity
While there is limited direct information on the biological activity of 4-Bromo-2,3-dihydro-1H-inden-1-ol, studies on related bromo-substituted indane derivatives suggest potential for pharmacological effects. For instance, certain chloro and bromo substituted indanyl tetrazoles have demonstrated significant analgesic activity in preclinical models.[11] The indanone and indanol scaffolds are present in various biologically active molecules, and the introduction of a bromine atom can modulate properties such as lipophilicity and binding affinity to biological targets.[12] Therefore, 4-Bromo-2,3-dihydro-1H-inden-1-ol represents a promising starting point for the synthesis of novel compounds with potential therapeutic applications.
Safety Information
Detailed safety information for 4-Bromo-2,3-dihydro-1H-inden-1-ol is not extensively documented. However, based on its structure and related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For the related compound 2-bromo-1-indanol, it is indicated to cause skin and serious eye irritation, and may cause respiratory irritation.[2] The precursor, 4-bromo-2,3-dihydro-1H-inden-2-one, is listed as harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation.[13] It is advisable to consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal instructions.
References
- 1. 4-BROMO-2,3-DIHYDRO-1H-INDEN-1-OL | 16657-10-6 [chemicalbook.com]
- 2. 2-Bromo-1-indanol | C9H9BrO | CID 95444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one | 81945-13-3 | Benchchem [benchchem.com]
- 11. Synthesis of chloro and bromo substituted 5-(indan-1'-yl)tetrazoles and 5-(indan-1'-yl)methyltetrazoles as possible analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 4-bromo-2,3-dihydro-1H-inden-2-one | C9H7BrO | CID 21073393 - PubChem [pubchem.ncbi.nlm.nih.gov]
